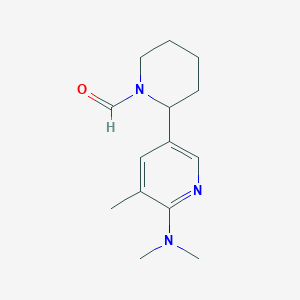
2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidina-1-carbaldehído es un compuesto orgánico complejo que pertenece a la clase de los derivados de piperidina. Los derivados de piperidina son conocidos por su amplia gama de actividades biológicas y aplicaciones en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidina-1-carbaldehído se puede lograr a través de reacciones multicomponente. Un método común implica la reacción de aldehídos aromáticos, anilinas y acetoacetatos alquílicos en condiciones de reflujo en etanol. Este proceso está catalizado por líquidos iónicos, que ofrecen ventajas como altos rendimientos, tiempos de reacción cortos y condiciones de reacción suaves .
Métodos de producción industrial
La producción industrial de este compuesto generalmente implica el uso de sistemas catalíticos avanzados. Por ejemplo, se ha informado el uso de catalizadores de aleación de átomo único en superficie, como Ru1CoNP, para la síntesis de derivados de piperidina a partir de productos químicos de plataforma biobasados como el furfural. Este método implica una serie de pasos de reacción, incluida la aminación, la hidrogenación y la reordenación del anillo, para producir el derivado de piperidina deseado en condiciones suaves con altos rendimientos .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidina-1-carbaldehído experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar ácidos carboxílicos.
Reducción: El grupo aldehído se puede reducir para formar alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piperidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Principales productos formados
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Diversos derivados de piperidina sustituidos, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidina-1-carbaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible compuesto líder para el desarrollo de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidina-1-carbaldehído involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o modulador de ciertas enzimas o receptores, lo que lleva a varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(6-(Dimetilamino)-2-metilpiridin-3-il)piperidina-1-carbaldehído
- 1-(Piperidin-4-il)-1H-benzo[d]imidazol-2(3H)-ona
Unicidad
2-(6-(Dimetilamino)-5-metilpiridin-3-il)piperidina-1-carbaldehído es único debido a sus características estructurales específicas, que confieren reactividad química y actividad biológica distintas. En comparación con compuestos similares, puede ofrecer ventajas en términos de selectividad, potencia y facilidad de síntesis .
Propiedades
Fórmula molecular |
C14H21N3O |
|---|---|
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
2-[6-(dimethylamino)-5-methylpyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11-8-12(9-15-14(11)16(2)3)13-6-4-5-7-17(13)10-18/h8-10,13H,4-7H2,1-3H3 |
Clave InChI |
BAZFTLGFIMVDQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N(C)C)C2CCCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


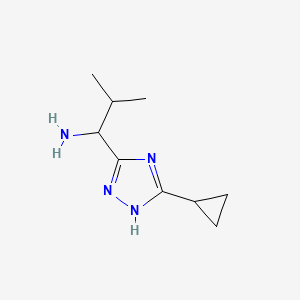
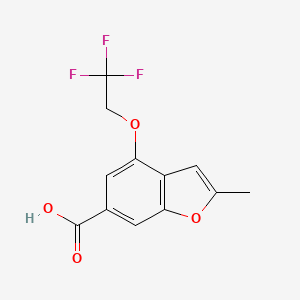

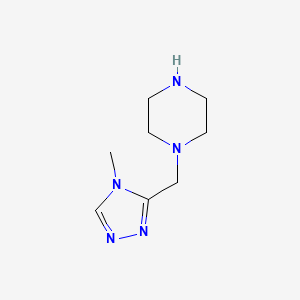
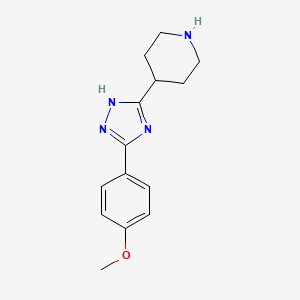


![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)




